molecular formula C31H42O5 B1252625 geoditin B

geoditin B

Cat. No. B1252625
M. Wt: 494.7 g/mol
InChI Key: CDPPOXOHMOXLAH-SZVIEOACSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

geoditin B is a natural product found in Geodia japonica with data available.

Scientific Research Applications

Anti-Melanogenic Properties

Geoditin A, a compound closely related to Geoditin B, has shown significant potential in medical research, particularly in its anti-melanogenic properties. It has been found to induce apoptosis in leukemia and human colon cancer cells. More interestingly, treatment with Geoditin A in murine melanoma B16 cells decreased the expression of melanogenic proteins and cell melanogenesis. This process was mediated through a cAMP-dependent signaling pathway, suggesting that Geoditin A, and potentially Geoditin B by association, could have therapeutic potential as a skin lightening agent due to their potent anti-melanogenic properties and relatively low cytotoxicity (Cheung et al., 2012).

Apoptotic Activity in Cancer Research

In cancer research, Geoditin A has been demonstrated to cause oxidative stress and apoptosis in human colon HT29 cells. This suggests that Geoditin B could potentially have similar effects. The mechanism involves fragmentation of the Golgi structure, suppression of transferrin receptor expression, and production of oxidants, leading to DNA fragmentation. This apoptotic activity indicates a potential use of Geoditin B in cancer therapies, especially considering its relatively specific targeting mechanism and the oxidative stress pathway it induces (Cheung et al., 2010).

properties

Product Name

geoditin B

Molecular Formula

C31H42O5

Molecular Weight

494.7 g/mol

IUPAC Name

[(3Z,3aS,5aR,7S,9aS,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E,8E)-6-methyl-7,10-dioxoundeca-3,5,8-trien-2-ylidene]-2-oxo-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-7-yl] acetate

InChI

InChI=1S/C31H42O5/c1-19(23(34)13-12-21(3)32)10-9-11-20(2)28-24(35)18-26-30(7)17-15-27(36-22(4)33)29(5,6)25(30)14-16-31(26,28)8/h9-13,25-27H,14-18H2,1-8H3/b11-9+,13-12+,19-10+,28-20+/t25-,26-,27-,30+,31-/m0/s1

InChI Key

CDPPOXOHMOXLAH-SZVIEOACSA-N

Isomeric SMILES

C/C(=C\1/C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@]2(CC[C@@H](C3(C)C)OC(=O)C)C)C)/C=C/C=C(\C)/C(=O)/C=C/C(=O)C

Canonical SMILES

CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)C)OC(=O)C)C)C)C=CC=C(C)C(=O)C=CC(=O)C

synonyms

geoditin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
geoditin B
Reactant of Route 2
geoditin B
Reactant of Route 3
geoditin B
Reactant of Route 4
geoditin B
Reactant of Route 5
geoditin B
Reactant of Route 6
Reactant of Route 6
geoditin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.